molecular formula C16H23NOS B2484945 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane CAS No. 1049512-22-2

1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane

Cat. No.: B2484945
CAS No.: 1049512-22-2
M. Wt: 277.43
InChI Key: XKSYUAFGNSGMSF-UHFFFAOYSA-N
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Description

1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane is a complex organic compound featuring a thiophene ring fused to a cyclopentane moiety, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane typically involves multi-step organic reactions One common method includes the initial formation of the thiophene ring, followed by its attachment to the cyclopentane ring through a carbonyl linkageSpecific reaction conditions, such as the use of palladium-catalyzed coupling reactions, are often employed to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining high quality standards .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
  • Thiophene-Linked 1,2,4-Triazoles
  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives

Uniqueness: 1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane is unique due to its combination of a thiophene ring, a cyclopentane moiety, and an azepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

azepan-1-yl-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c18-15(17-11-5-1-2-6-12-17)16(9-3-4-10-16)14-8-7-13-19-14/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUAFGNSGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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